360A iodide is synthesized through various chemical processes and is primarily available from specialized chemical suppliers such as MedChemExpress . The compound's structure and properties have been detailed in several scientific studies, indicating its potential applications in both research and clinical settings.
360A iodide falls under the category of organoiodine compounds. It is specifically classified as a halogenated organic compound due to the presence of iodine in its molecular structure. This classification is essential for understanding its reactivity and interaction with biological systems.
The synthesis of 360A iodide typically involves multi-step organic reactions that may include halogenation processes. The precise methods can vary, but one common approach involves the reaction of precursor compounds with iodine sources under controlled conditions to yield the desired iodide product.
The synthesis often requires careful control of temperature and reaction time to ensure high yields and purity of the final product. Techniques such as chromatography may be employed to purify the synthesized compound. Additionally, spectroscopic methods like nuclear magnetic resonance and mass spectrometry are utilized to confirm the identity and structure of 360A iodide .
The molecular structure of 360A iodide can be described by its chemical formula, which includes carbon, hydrogen, and iodine atoms. The arrangement of these atoms determines the compound's properties and reactivity.
While specific structural data for 360A iodide may not be widely published, general characteristics typical of organoiodine compounds include a polar covalent bond between carbon and iodine, leading to unique electronic properties that influence biological interactions.
360A iodide participates in various chemical reactions typical of organoiodine compounds. These may include nucleophilic substitutions where the iodine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles.
The reactivity of 360A iodide can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. Understanding these parameters is crucial for optimizing reactions involving this compound, particularly in synthetic organic chemistry applications.
As a telomerase inhibitor, 360A iodide exerts its effects by interfering with the enzyme's activity, potentially leading to reduced telomere elongation in cancer cells. This mechanism can trigger cellular senescence or apoptosis, thereby inhibiting tumor growth.
Research studies have demonstrated that compounds like 360A iodide can significantly reduce telomerase activity in vitro, suggesting a promising avenue for cancer therapy development . Quantitative assays are often used to measure telomerase activity post-treatment.
The physical properties of 360A iodide include its state (often solid at room temperature), melting point, boiling point, solubility in various solvents (such as water or organic solvents), and color. Specific values may vary depending on purity and synthesis methods.
Chemically, 360A iodide exhibits characteristics common to halogenated compounds, including susceptibility to hydrolysis and reactivity with nucleophiles. Its stability under different environmental conditions (light, heat) is also a critical factor for its application in research.
360A iodide is primarily utilized in scientific research focused on cancer biology. Its role as a telomerase inhibitor makes it valuable for studies investigating cellular aging mechanisms and potential therapeutic strategies against cancer. Additionally, it may find applications in developing diagnostic tools or assays related to telomerase activity .
360A iodide (2,6-N,N′-methyl-quinolinio-3-yl-pyridine dicarboxamide di-iodide) belongs to the pyridine dicarboxamide class of compounds, characterized by a planar aromatic core flanked by cationic methylquinolinium groups. This architecture enables selective recognition of G-quadruplex (G4) topologies through complementary structural interactions. The compound’s central pyridine dicarboxamide moiety facilitates π-π stacking with external G-tetrads, while its terminal methylquinolinium substituents engage in electrostatic interactions with the anionic phosphate backbone of DNA grooves or loops. This dual binding mode confers high affinity for telomeric G4 structures (Kd values in the low micromolar range, as determined by equilibrium dialysis and fluorescence displacement assays) [1] [3].
Equilibrium dialysis experiments using tritiated 360A (³H-360A) against diverse nucleic acid structures (duplex DNA, single-stranded DNA, and G4) demonstrated a 15-fold selectivity for parallel telomeric G4 over duplex DNA. This preference arises from the ligand’s inability to intercalate into duplex DNA, as confirmed by minimal accumulation in dialysis chambers containing double-stranded competitors. Autoradiography of metaphase chromosomes from peripheral blood lymphocytes and tumor cells (T98G, CEM1301) further validated in situ telomeric targeting, with ³H-360A localizing predominantly to chromosome termini [1]. Biophysical analyses, including fluorescence resonance energy transfer (FRET) melting and G4-fluorescent intercalator displacement (G4-FID), corroborated this selectivity: 360A iodide stabilized telomeric G4 (e.g., sequence: 5′-AGGGTTAGGGTTAGGGTTAGGG-3′) by >20°C at 1 μM concentration, with >80% displacement of thiazole orange (TO) from G4 versus <20% from duplex DNA [3] [9].
Table 1: Binding Affinity and Selectivity Profile of 360A Iodide
Assay Type | Target Structure | Key Metric | Result |
---|---|---|---|
Equilibrium Dialysis | Telomeric G-quadruplex | Normalized Radioactivity Signal | 8.5 (vs. control=1) |
Equilibrium Dialysis | Double-stranded DNA | Normalized Radioactivity Signal | 0.9 (vs. control=1) |
FRET-Melting | Telomeric DNA (22AG) | ΔTₘ (1 μM ligand) | +22.5°C |
G4-FID | Telomeric G-quadruplex | DC₅₀ (concentration for 50% TO displacement) | 0.8 μM |
360A iodide inhibits telomerase by stabilizing the telomeric G-quadruplex, which physically blocks telomerase access to the 3′-terminal overhang. The Telomeric Repeat Amplification Protocol (TRAP) assay, incorporating G4 stabilization (TRAP-G4), quantified this inhibition. 360A iodide suppressed telomerase activity in a dose-dependent manner, with IC₅₀ values of 0.8–1.2 μM in telomerase-positive cell lines (e.g., HT1080 fibrosarcoma, CEM1301 leukemia). Mechanistically, ligand-induced G4 folding prevents the telomerase RNA component (TERC) from hybridizing with the single-stranded telomeric DNA template, halting reverse transcription by telomerase reverse transcriptase (TERT) [1] [3].
Validation studies using genomic DNA binding assays showed that 360A iodide (1 nM) preferentially bound telomeric G-overhangs in A549 cell extracts. Competitor oligonucleotides confirmed specificity: unlabeled telomeric G4 sequences (e.g., 5′-TTAGGGTTAGGG-3′) reduced ³H-360A binding by >90%, whereas scrambled or duplex competitors caused negligible displacement. Critically, autoradiography of cells cultured with ³H-360A revealed dense silver grains at chromosomal termini, correlating ligand binding with telomere dysfunction. This manifested as delayed growth arrest (5–7 weeks) and apoptosis in immortalized cell lines, consistent with progressive telomere shortening due to telomerase inhibition [1].
Table 2: Telomerase Inhibition Profile of 360A Iodide
Cell Line | Telomerase Status | IC₅₀ (TRAP-G4 Assay) | Biological Outcome |
---|---|---|---|
HT1080 | Positive | 1.0 μM | Telomere shortening (≥2 kb), senescence |
CEM1301 | Positive | 0.8 μM | Apoptosis after 15 divisions |
Peripheral Blood Lymphocytes | Negative | >10 μM | No acute cytotoxicity |
360A iodide exhibits distinct advantages over classical G4 ligands in affinity, structural selectivity, and biological efficacy:
Halogenated derivatives (e.g., 360A-Br) further enhance this profile: bromination at the pyridine C4 position increases G4 affinity (Kd: 0.2 μM) and cellular uptake, reducing the growth inhibition threshold in HT1080 cells to 0.5 μM. Crucially, all 360A variants maintain negligible duplex binding (<5% displacement in G4-FID) [3].
Table 3: Comparative Analysis of G-Quadruplex Ligands
Ligand | G4 Stabilization (ΔTₘ, °C) | G4/Duplex Selectivity (Ratio) | Telomerase IC₅₀ | Key Limitation |
---|---|---|---|---|
360A iodide | +22.5 | >15 | 0.8–1.2 μM | Moderate cellular permeability |
360A-Br | +28.0 | >20 | 0.5 μM | Synthesis complexity |
TMPyP4 | +15.0 | 2 | 3.5 μM | Duplex intercalation, high toxicity |
Pyridostatin (PDS) | +25.0 | 10 | 0.7 μM | Off-target promoter G4 binding |
BRACO19 | +20.0 | 8 | 1.0 μM | RNA G4 interference |
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